molecular formula C16H12ClNO B14119456 6-((4-Chlorobenzyl)oxy)quinoline

6-((4-Chlorobenzyl)oxy)quinoline

Cat. No.: B14119456
M. Wt: 269.72 g/mol
InChI Key: BPKYTCIFQVKIBM-UHFFFAOYSA-N
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Description

6-((4-Chlorobenzyl)oxy)quinoline is an organic compound with the molecular formula C16H12ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a 4-chlorobenzyl group attached to the quinoline ring via an oxygen atom makes this compound unique and potentially useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorobenzyl)oxy)quinoline typically involves the reaction of 6-hydroxyquinoline with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-((4-Chlorobenzyl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the chlorobenzyl group.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Reduced quinoline derivatives with modified aromatic rings.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

6-((4-Chlorobenzyl)oxy)quinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((4-Chlorobenzyl)oxy)quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and chlorobenzyl moieties. These interactions can modulate biological pathways, leading to various effects, including antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyquinoline: A precursor in the synthesis of 6-((4-Chlorobenzyl)oxy)quinoline.

    4-Chlorobenzyl Chloride: Used in the synthesis of various benzyl derivatives.

    Quinoline: The parent compound with a wide range of applications in chemistry and medicine.

Uniqueness

This compound is unique due to the presence of both the quinoline ring and the 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12ClNO

Molecular Weight

269.72 g/mol

IUPAC Name

6-[(4-chlorophenyl)methoxy]quinoline

InChI

InChI=1S/C16H12ClNO/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-10H,11H2

InChI Key

BPKYTCIFQVKIBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)Cl)N=C1

Origin of Product

United States

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